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Cat. No.: B12371230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sanggenol O, a complex flavonoid isolated from the root bark of Morus species such as Morus

cathayana, represents a significant area of interest in natural product chemistry and drug

discovery.[1][2] Structurally, it is classified as a Diels-Alder type adduct, formed through a

cycloaddition reaction between a chalcone and a dehydroprenylated flavanone derivative.[2][3]

[4] This intricate molecular architecture contributes to its unique physicochemical properties

and potential biological activities. This technical guide provides a comprehensive overview of

the chemical structure, characterization, and relevant experimental protocols for Sanggenol O,

tailored for professionals in the field of natural product research and development.

Chemical Structure and Properties
Sanggenol O is a polyphenolic compound with a molecular formula of C40H36O12 and a

molecular weight of approximately 708.7 g/mol . Its complex structure features multiple chiral

centers, leading to the existence of several stereoisomers. The core structure is a pentacyclic

system with numerous hydroxyl and ether functionalities, contributing to its polarity and

potential for hydrogen bonding. A prenyl group attached to the flavonoid core is a characteristic

feature of many bioactive compounds isolated from Morus species.
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Property Value Source

Molecular Formula C40H36O12 PubChem

Molecular Weight 708.7 g/mol PubChem

IUPAC Name

(2R,3S)-2-[3-[(E)-3,7-

dimethylocta-2,6-dienyl]-4-

hydroxyphenyl]-3,5,7-

trihydroxy-8-(3-methylbut-2-

enyl)chroman-4-one

PubChem

CAS Number 101664-32-8 PubChem

Spectroscopic Characterization
The structural elucidation of Sanggenol O relies heavily on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the unambiguous assignment of the complex

polycyclic structure of Sanggenol O. While the complete spectral data from the original

elucidation is not readily available in public domains, the following represents a generalized

expectation of the spectral features based on its structural class.

¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to

aromatic protons in the di- and tri-substituted benzene rings, olefinic protons of the prenyl and

related side chains, and a series of methine and methylene protons in the saturated and

unsaturated cyclic systems. Key signals would include those for the characteristic flavanone

protons at C2 and C3, as well as the distinctive signals for the isoprenoid-derived moieties.

¹³C NMR: The carbon NMR spectrum would display a large number of signals, reflecting the 40

carbon atoms in the molecule. These would include signals in the aromatic region (typically

100-160 ppm), olefinic carbons, and a variety of aliphatic carbons. The carbonyl carbon of the

flavanone core would appear at a characteristic downfield shift (around 190-200 ppm).

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of

Sanggenol O. The fragmentation pattern observed in tandem MS/MS experiments provides

valuable information about the connectivity of the different structural subunits. Common

fragmentation pathways for flavonoids involve retro-Diels-Alder reactions, cleavage of ether

linkages, and loss of small neutral molecules such as water and carbon monoxide.

Experimental Protocols
Isolation of Sanggenol O from Morus Root Bark
The following is a generalized protocol for the isolation of Sanggenol O from the root bark of

Morus species, based on common phytochemical extraction and purification techniques.[5][6]

1. Extraction:

Air-dried and powdered root bark of Morus alba is subjected to extraction.
A preliminary defatting step with a non-polar solvent like n-hexane can be employed.[5]
The primary extraction is typically carried out with a solvent of medium polarity, such as a
mixture of isopropanol and petroleum ether or aqueous methanol, at an elevated
temperature to enhance extraction efficiency.[5][6]

2. Fractionation:

The crude extract is concentrated under reduced pressure.
The resulting residue is then suspended in water and partitioned successively with solvents
of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on
their polarity.

3. Chromatographic Purification:

The ethyl acetate fraction, which is expected to be enriched with flavonoids like Sanggenol
O, is subjected to repeated column chromatography.
A variety of stationary phases can be utilized, including silica gel, ODS (octadecylsilane), and
Sephadex LH-20.
Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate
is commonly used to separate the complex mixture of compounds.
Final purification may be achieved using preparative High-Performance Liquid
Chromatography (HPLC).
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The workflow for the isolation and purification of Sanggenol O can be visualized as follows:

Isolation and Purification Workflow for Sanggenol O

Morus Root Bark (Powdered)

Extraction
(e.g., Isopropanol/Petroleum Ether)

Solvent Partitioning
(e.g., Ethyl Acetate)

Column Chromatography
(Silica Gel, ODS, Sephadex LH-20)

Preparative HPLC

Pure Sanggenol O

Click to download full resolution via product page

Isolation and Purification Workflow for Sanggenol O

Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of Sanggenol O are limited, related

compounds from the Morus genus, such as Sanggenon C, have been shown to exhibit

significant biological activities, including anti-inflammatory and pro-apoptotic effects.[7] These

activities are often mediated through the modulation of key cellular signaling pathways. For

instance, Sanggenon C has been reported to induce apoptosis in colon cancer cells by
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inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression,

and by activating the mitochondrial apoptosis pathway.[7] It is plausible that Sanggenol O, due

to its structural similarity, may exert its biological effects through similar mechanisms.

A potential signaling pathway for the pro-apoptotic activity of Sanggenon compounds can be

illustrated as follows:

Potential Pro-Apoptotic Signaling Pathway of Sanggenon Compounds

Sanggenon Compound
(e.g., Sanggenol O)

Increased ROS Generation Increased Intracellular Ca2+ and ATP Inhibition of NO Production
and iNOS Expression

Mitochondrial Apoptosis Pathway Activation

Decreased Bcl-2 Expression

Apoptosis
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Potential Pro-Apoptotic Signaling Pathway of Sanggenon Compounds

Conclusion
Sanggenol O is a structurally complex natural product with significant potential for further

investigation. This guide provides a foundational understanding of its chemical characterization,

including its structure, spectroscopic properties, and a general protocol for its isolation. The

exploration of its biological activities and the elucidation of the precise signaling pathways it

modulates remain promising avenues for future research. A thorough investigation of

Sanggenol O could lead to the development of novel therapeutic agents for a variety of

diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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